3-(5-methyl-3-phenyl-1H-pyrazol-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-methyl-3-phenyl-1H-pyrazol-4-yl)propanoic acid is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of the pyrazole ring in this compound makes it an interesting compound for various chemical and biological studies.
Preparation Methods
The synthesis of 3-(5-methyl-3-phenyl-1H-pyrazol-4-yl)propanoic acid typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by further functionalization . One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, which is then further reacted with propanoic acid derivatives under acidic or basic conditions to yield the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
3-(5-methyl-3-phenyl-1H-pyrazol-4-yl)propanoic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(5-methyl-3-phenyl-1H-pyrazol-4-yl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(5-methyl-3-phenyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
3-(5-methyl-3-phenyl-1H-pyrazol-4-yl)propanoic acid can be compared with other similar compounds, such as:
3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoic acid: This compound has a similar structure but with a different substitution pattern on the pyrazole ring.
1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: This compound has additional functional groups that may influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C13H14N2O2 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
3-(5-methyl-3-phenyl-1H-pyrazol-4-yl)propanoic acid |
InChI |
InChI=1S/C13H14N2O2/c1-9-11(7-8-12(16)17)13(15-14-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
REEMTUULTSCURJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=CC=C2)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.